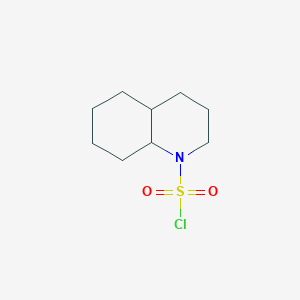

Decahydroquinoline-1-sulfonyl chloride

Vue d'ensemble

Description

Synthesis Analysis

Sulfonyl chlorides, including Decahydroquinoline-1-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of organic compounds with chlorosulfonic acid to form sulfonyl chlorides . Another method involves the oxidation of thiols and disulfides with chlorine dioxide .Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . They undergo substitution reactions with various nucleophilic reagents . Sulfonyl chlorides are generally liquids or low melting solids and they are not easily purified by recrystallization or distillation .Physical And Chemical Properties Analysis

This compound is a chemical compound with a molecular weight of 237.75 g/mol. More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Copper-Catalyzed Sulfonylation

Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides as sulfonylation reagents demonstrates an exclusive reaction at the C5-H position of the quinoline rings, tolerating a wide spectrum of functional groups. This method's versatility is showcased through the synthesis of various sulfonylated products leading to useful compounds (Hong-Wen Liang et al., 2015).

Nano-Zirconia Supported Sulfonic Acid

Nano-zirconia-supported sulfonic acid [nano-ZrO2-SO3H (n-ZrSA)] has been synthesized and utilized as a highly recyclable heterogeneous solid acid nanocatalyst for heterocyclic multicomponent reactions, including the synthesis of hexahydroquinoline. This novel nanocatalyst offers advantages such as low cost, low toxicity, ease of preparation, good stability, high reusability, and operational simplicity (A. Amoozadeh et al., 2016).

Sulfonylation of 8-Aminoquinoline Amides

A simple and mild protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has been developed, offering moderate to good yields. This method proceeds in air with excellent substrate tolerance, highlighting its potential in the synthesis of aliphatic sulfonyl chloride-derived products (Huijie Qiao et al., 2015).

Sulfonyl Fluoride Probes for Protein Targeting

Sulfonyl fluoride covalent inhibitors have been designed for the specific modification of tyrosine residues in protein active sites. This approach allows for the efficient capture of proteins from complex proteomes, offering a novel method for target validation and the study of molecular pharmacology (E. Hett et al., 2015).

Ionic Liquid as Catalyst for Hexahydroquinolines Synthesis

A novel Brönsted acidic ionic liquid has been synthesized and used as an efficient catalyst for the promotion of hexahydroquinolines via one-pot multi-component condensation. This method is characterized by excellent yields, short reaction times, and the reusability of the catalyst without significant loss of activity (M. Ghorbani et al., 2015).

Mécanisme D'action

Mode of Action

Decahydroquinoline-1-sulfonyl chloride is part of the sulfonyl chloride group of compounds, which are known to exhibit discerning reactivity. This reactivity enables the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be enhanced by certain conditions, such as the presence of water . .

Safety and Hazards

Orientations Futures

Sulfones, molecules containing a sulfonyl (SO2) functional group attached to two carbon substituents, are highly versatile building blocks for organic synthesis . They find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules, including Decahydroquinoline-1-sulfonyl chloride, is of great interest .

Analyse Biochimique

Biochemical Properties

. This reaction is significant in biochemistry as sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow sulfonamides to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

Molecular Mechanism

The exact molecular mechanism of Decahydroquinoline-1-sulfonyl chloride is not well-understood. Sulfonyl chlorides are known to react with amines to form sulfonamides . This reaction involves the nucleophilic attack of the nitrogen atom in the amine on the sulfur atom in the sulfonyl chloride, leading to the formation of a sulfonamide and the release of a chloride ion .

Propriétés

IUPAC Name |

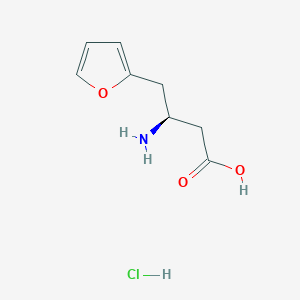

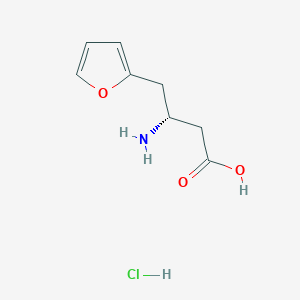

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQYEMFKTOEOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)

![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)